2-(7-Fluoroquinolin-6-yl)acetic acid
CAS No.: 1022091-54-8
Cat. No.: VC2667585
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1022091-54-8 |
|---|---|
| Molecular Formula | C11H8FNO2 |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 2-(7-fluoroquinolin-6-yl)acetic acid |
| Standard InChI | InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) |
| Standard InChI Key | QLIYCOZDTFRSOW-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O |
| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O |
Introduction
2-(7-Fluoroquinolin-6-yl)acetic acid is a fluorinated derivative of quinoline, characterized by the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound features a fluorine atom positioned at the 7th location of the quinoline ring and an acetic acid group at the 6th position. The presence of the fluorine atom enhances the compound's chemical stability and biological activity, making it a subject of interest in medicinal chemistry and related fields.
Synthesis of 2-(7-Fluoroquinolin-6-yl)acetic acid
The synthesis of 2-(7-Fluoroquinolin-6-yl)acetic acid typically involves several key steps, including fluorination, where the fluorine atom is introduced into the quinoline ring. In industrial settings, optimized methods such as continuous flow reactors may be employed to enhance efficiency and scalability.
Biological Activity
The biological activity of 2-(7-Fluoroquinolin-6-yl)acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to inhibition of DNA replication and subsequent cell death. This mechanism underlines its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(7-Fluoroquinolin-6-yl)acetic acid. A comparison highlighting their uniqueness is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Fluoro-4-quinolinecarboxylic acid | C10H6FNO2 | Contains a different functional group at position 4 on the quinoline ring. |
| 6-Fluoro-2-quinolinecarboxylic acid | C10H6FNO2 | Fluorine positioned differently, affecting reactivity and biological properties. |
| 5,7-Difluoroquinoline | C9H5F2N | Contains two fluorine atoms which may alter its pharmacological profile. |
Research Findings and Future Directions
Despite the lack of extensive research findings directly related to 2-(7-Fluoroquinolin-6-yl)acetic acid, its structural features suggest potential applications in medicinal chemistry. Further studies involving molecular docking simulations and biochemical assays could provide insights into its binding affinity with various biological targets. The presence of fluorine generally enhances binding affinity due to increased hydrophobic interactions and electronic effects, which can influence pharmacological outcomes.
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